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Lithium monohydrate

Cat. No.: B8481374
CAS No.: 81408-53-9
M. Wt: 25.0 g/mol
InChI Key: FZRNJOXQNWVMIH-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Lithium Monohydrates

The study of lithium and its compounds dates back to the early 19th century, with the discovery of the element by Johan August Arfwedson in 1817 and its subsequent isolation. nih.gov Initial research focused on the fundamental properties of anhydrous lithium salts. However, as analytical techniques became more sophisticated throughout the 20th century, the significance of hydrated forms, including monohydrates, became increasingly apparent. The development of methods like single-crystal X-ray diffraction has allowed for precise structural determination, revealing how water molecules are integrated into the crystal lattices of compounds such as lithium chloride monohydrate.

The research perspective on lithium monohydrates has evolved from basic characterization to a more application-driven approach. Initially, the focus was on understanding the stoichiometry and stability of these hydrated compounds. Contemporary research, however, is highly interdisciplinary, involving collaborations between chemists, physicists, and materials scientists to explore and optimize the unique properties of lithium monohydrates for specific applications. This shift has been largely driven by the demand for advanced materials in sectors such as energy storage, where lithium hydroxide (B78521) monohydrate is a key component in the synthesis of cathode materials for lithium-ion batteries. chempoint.comatamanchemicals.comnanografi.com

Fundamental Significance of Hydration in Lithium Chemistry

The prevalence of hydrated lithium salts is a direct consequence of the fundamental properties of the lithium ion (Li⁺). As the smallest of the alkali metal ions, lithium possesses a high charge density. vedantu.com This high charge density allows it to polarize water molecules more effectively than other alkali metal ions, leading to strong ion-dipole interactions. vedantu.com Consequently, water molecules are readily attracted to and incorporated into the crystal structure of lithium salts, forming hydrates. vedantu.com

In an aqueous solution, the lithium ion is known to form a distinct hydration shell, typically coordinating with four water molecules in a tetrahedral arrangement. researchgate.net This strong hydration shell is a key factor influencing the chemical behavior of lithium ions. The energy released during the formation of these new interactions between the ions and solvent molecules is known as the hydration enthalpy, which is notably high for the lithium ion. unacademy.com This strong affinity for water is why many lithium salts, such as lithium chloride, readily exist in hydrated forms like the monohydrate. vedantu.com The presence of this water of crystallization significantly impacts the compound's properties, including its solubility and reactivity. unacademy.com

Scope and Research Imperatives for Comprehensive Understanding of Lithium Monohydrates

The scope of research into lithium monohydrates is broad, driven by their current and potential applications in advanced materials. A primary research imperative is the development of high-purity lithium hydroxide monohydrate for the manufacturing of next-generation lithium-ion batteries. researchgate.net The performance of these batteries is directly linked to the quality of the cathode materials, which in turn depends on the purity of the lithium hydroxide monohydrate precursor. researchgate.net Life cycle analyses are also crucial to compare the environmental impact of producing lithium hydroxide monohydrate from different sources, such as brines and ores. osti.govresearchgate.net

Beyond energy storage, research is focused on other lithium monohydrate compounds. For instance, lithium chloride monohydrate is investigated for its use as a desiccant in air conditioning systems due to its hygroscopic nature and in biochemical research for precipitating RNA. atamanchemicals.com Lithium bromide monohydrate is utilized in absorption refrigeration systems and has applications in medicine. ontosight.aiheegermaterials.com Furthermore, lithium perchlorate (B79767) and its hydrated forms are subjects of research for their potential use as solid electrolytes in batteries and as oxidizers in propellants. researchgate.netsapub.org

Key research imperatives across these areas include the development of more efficient and sustainable extraction and synthesis processes, a deeper understanding of the structure-property relationships in these hydrated compounds, and the exploration of novel applications based on their unique chemical and physical characteristics. researchgate.netpublications.gc.ca

Detailed Research Findings

The following tables provide a summary of key properties and research findings for various this compound compounds.

Properties of Selected this compound Compounds
CompoundChemical FormulaMolecular Weight (g/mol)AppearanceMelting Point (°C)Solubility in Water
Lithium Hydroxide MonohydrateLiOH·H₂O41.96White crystalline powder462Soluble chemicalbook.com
Lithium Chloride MonohydrateLiCl·H₂O-Colorless cubic crystals-Easily soluble atamanchemicals.com
Lithium Bromide MonohydrateLiBr·H₂O103.85White crystalline powder162-167Highly soluble ontosight.aiheegermaterials.com
Lithium Perchlorate MonohydrateLiClO₄·H₂O----

Applications and Research Areas of this compound Compounds
CompoundKey ApplicationsAreas of Active Research
Lithium Hydroxide Monohydrate- Production of cathode materials for lithium-ion batteries atamanchemicals.comnanografi.com
  • Manufacturing of lithium greases chempoint.comsamaterials.com
  • Carbon dioxide absorbent in breathing systems nanografi.comsamaterials.com
  • - Development of high-purity synthesis methods researchgate.net
  • Use in thermochemical heat storage nanografi.com
  • Life cycle assessment of production processes osti.gov
  • Lithium Chloride Monohydrate- Desiccant in air conditioning systems
  • Precursor for lithium metal production
  • RNA precipitation in biochemical research
  • - Understanding dehydration mechanisms researchgate.net
  • Role in electrolyte formulations for batteries atamanchemicals.com
  • Neuroprotective effects in biomedical studies medchemexpress.com
  • Lithium Bromide Monohydrate- Absorbent in refrigeration systems ontosight.ai
  • Sedative in medicine heegermaterials.com
  • Electrolyte in some batteries heegermaterials.com
  • - Improving efficiency in cooling applications ontosight.ai
  • Synthesis of pharmaceutical intermediates ontosight.ai
  • Lithium Perchlorate Monohydrate- Electrolyte in solid-state batteries researchgate.net
  • Oxidizer in propellants sapub.org
  • - Synthesis and characterization of composite solid electrolytes researchgate.netmatec-conferences.org
  • Study of structural and electronic properties under pressure researcher.life
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula H2LiO B8481374 Lithium monohydrate CAS No. 81408-53-9

    Properties

    CAS No.

    81408-53-9

    Molecular Formula

    H2LiO

    Molecular Weight

    25.0 g/mol

    InChI

    InChI=1S/Li.H2O/h;1H2

    InChI Key

    FZRNJOXQNWVMIH-UHFFFAOYSA-N

    Canonical SMILES

    [Li].O

    Origin of Product

    United States

    Crystallographic Investigations of Lithium Monohydrates

    Crystal Structure Determination Methodologies

    The determination of the crystal structure of lithium monohydrates relies on sophisticated techniques that probe the arrangement of atoms in the solid state. These methodologies provide the foundational data for understanding the material's properties at a molecular level.

    Single-crystal X-ray diffraction (SC-XRD) is a primary and powerful tool for determining the three-dimensional structure of crystalline materials. nanografi.com In this technique, a single crystal of the substance is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured.

    This diffraction data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms within the unit cell can be determined, as well as the bond lengths and angles between them. Early crystallographic work on lithium hydroxide (B78521) monohydrate by V. von Lang established it as monoclinic prismatic. chemicalbook.com Later refinements of the crystal structure using three-dimensional X-ray data have provided more precise atomic coordinates and a clearer understanding of the molecular packing. iucr.org These studies are crucial for identifying the locations of heavier atoms like lithium and oxygen.

    While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective at precisely determining the positions of hydrogen atoms. This is because hydrogen has only one electron, making it a very weak scatterer of X-rays. To overcome this limitation, neutron diffraction is employed. nii.ac.jp Neutrons are scattered by the atomic nucleus rather than the electrons, and the scattering power of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms.

    Neutron diffraction studies have been essential in accurately locating the hydrogen atoms in lithium hydroxide monohydrate. nanografi.com This has allowed for a detailed characterization of the water molecules and hydroxyl groups within the crystal lattice, confirming their ordering and providing precise data on O-H bond lengths and the geometry of hydrogen bonds. iucr.org The combination of X-ray and neutron diffraction provides a complete and detailed picture of the crystal structure. nanografi.com

    Structural Features and Polymorphism of Lithium Hydroxide Monohydrate (LiOH·H₂O)

    Lithium hydroxide monohydrate crystallizes in a well-defined structure characterized by specific symmetry and bonding arrangements. While polymorphism—the ability of a substance to exist in more than one crystal form—has been explored in LiOH·H₂O, the focus of detailed crystallographic analysis has been on its primary, stable form at ambient conditions. researchgate.net

    Crystallographic studies have unequivocally identified that lithium hydroxide monohydrate belongs to the monoclinic crystal system. iucr.org In this system, the crystal is described by three unequal axes, with two axes being perpendicular and the third being inclined. The unit cell parameters for LiOH·H₂O have been refined to a=7.37 Å, b=8.26 Å, c=3.19 Å, and β=110°18'. iucr.org

    Further analysis of the diffraction data has assigned the space group as C2/m. iucr.org The space group provides a complete description of the symmetry elements present in the crystal structure, including rotation axes, mirror planes, and inversion centers. This specific space group dictates the arrangement and equivalence of atoms within the unit cell.

    Table 1: Crystallographic Data for Lithium Hydroxide Monohydrate (LiOH·H₂O)

    Crystal System Space Group a (Å) b (Å) c (Å) β (°)
    Monoclinic C2/m 7.37 8.26 3.19 110.18

    Data sourced from Alcock, N. W. (1971). iucr.org

    In the crystal structure of LiOH·H₂O, each lithium ion (Li⁺) is coordinated by four oxygen atoms in a tetrahedral arrangement. chemicalbook.comiucr.org These oxygen atoms originate from two hydroxide groups and two water molecules. iucr.org The resulting LiO₄ tetrahedra are the fundamental building blocks of the structure.

    These tetrahedra are not isolated but are linked together to form larger structural motifs. Two LiO₄ tetrahedra share a common edge, forming paired units. These pairs then share corners with adjacent pairs in the c-axis direction, resulting in the formation of unending chains of double tetrahedra running along the c-axis. chemicalbook.comiucr.org This connectivity of LiO₄ polyhedra creates a robust one-dimensional framework.

    Table 2: Selected Interatomic Distances in LiOH·H₂O

    Bond Distance (Å)
    Li-O 1.94 - 1.95
    O(1)-H(1) 0.94
    O(2)-H(2) 1.07

    Data sourced from Materials Project mp-27281 and Alcock, N. W. (1971). iucr.orgmaterialsproject.org

    Table 3: Hydrogen Bond Geometry in LiOH·H₂O

    Donor (D) - H Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
    O(2)-H(2) O(1) 1.07 1.76 ~2.83 ~168.2

    Data calculated and inferred from Alcock, N. W. (1971) and Parker, S. F., et al. (2011). iucr.orgresearchgate.net

    Spectroscopic Characterization of Lithium Monohydrates

    Vibrational Spectroscopy Studies

    Vibrational spectroscopy, encompassing infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopy, has been instrumental in probing the molecular vibrations within lithium hydroxide (B78521) monohydrate. ottokemi.comottokemi.comhimedialabs.com These techniques provide detailed insights into the bonding and structure of the compound. nanografi.com

    Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

    The vibrational spectrum of LiOH·H₂O is complex due to the presence of both water molecules and hydroxyl ions. aip.org The crystal structure, which is monoclinic with the space group C2/m, contains two formula units in the primitive cell. ottokemi.comottokemi.comhimedialabs.comaip.org This arrangement leads to 18 Raman active modes (Ag and Bg) and 15 infrared active modes (Au and Bu), with no coincidences between them. aip.org

    The hydroxyl (OH⁻) stretching vibration gives rise to sharp bands in both IR and Raman spectra, while the water (H₂O) stretching modes produce broad and intense bands in the infrared spectrum. aip.org The water bending mode is observed as a strong band in the IR spectrum around 1579 cm⁻¹, but only a very weak feature in the Raman spectrum. aip.org Changes in the position, width, and intensity of these bands reflect the strength of the hydrogen bonding present in the crystal. nanografi.com

    A 2000 study on large single crystals of lithium hydroxide monohydrate identified a single peak for the internal mode of the hydroxyls in the Raman spectrum and several bands in the 400–800 cm⁻¹ region of the infrared reflectivity spectrum. researchgate.net

    Table 1: Observed Vibrational Modes in Lithium Hydroxide Monohydrate

    Vibrational Mode Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
    OH⁻ Stretch Sharp Band Sharp Band
    H₂O Stretch Broad, Intense Bands -
    H₂O Bend 1579 (strong) ~1719 (very weak)
    Librational Modes 999, 853, 678, 633 838, 693
    Lithium Translational Modes 485, 434 540, 412, 385

    Data sourced from multiple spectroscopic studies. aip.org

    Inelastic Neutron Scattering (INS) Spectroscopy for Lattice Dynamics

    Inelastic Neutron Scattering (INS) spectroscopy has proven to be a powerful tool for studying the lattice dynamics of LiOH·H₂O, particularly for observing modes that are weak or inactive in IR and Raman spectroscopy. aip.orgresearchgate.net Unlike optical spectroscopies, INS is not governed by selection rules based on symmetry at the center of the Brillouin zone, allowing all vibrational modes to be, in principle, observable. researchgate.net

    INS studies have been crucial in identifying the "missing" water librational mode (the twist) at 796 cm⁻¹. nanografi.comaip.org The technique's intensity is dependent on the amplitude of vibration, which aids in distinguishing between the librational modes of water and the hydroxyl ion. aip.org Furthermore, INS data has been used to confirm assignments of combination bands, such as the one observed around 4250 cm⁻¹, which is attributed to the combination of the OH⁻ stretch and an OH⁻ libration. aip.org The use of periodic-density functional theory (periodic-DFT) calculations in conjunction with INS data has been essential for a comprehensive assignment of the spectra. aip.orgresearchgate.net

    Assignment of Water Librational Modes and Hydroxyl Vibrations

    The assignment of water librational (rocking, wagging, and twisting) and hydroxyl vibrational modes in LiOH·H₂O has been a topic of considerable debate. nanografi.comaip.org The water molecules are hydrogen-bonded to the hydroxyl ions (HO–H···OH⁻), while the hydrogen of the hydroxyl ion itself is not involved in hydrogen bonding. aip.org

    In the librational region, five bands are expected in both IR and Raman spectra. aip.org Infrared spectra show four intense bands at 999, 853, 678, and 633 cm⁻¹, while Raman spectra exhibit bands at 838 and 693 cm⁻¹. aip.org INS spectroscopy was instrumental in locating the fifth, "missing" librational mode at 796 cm⁻¹. nanografi.comaip.org

    Historically, there were two main proposals for the hydroxyl librational modes: one assigning them to the lowest energy modes (~650 cm⁻¹) and the other to the highest energy modes (~1000 cm⁻¹). aip.org Evidence from the low energy of librational modes in anhydrous LiOH (419 and 620 cm⁻¹) supports the former assignment. aip.org The combination of IR, Raman, and INS data with theoretical calculations has led to a more definitive assignment, resolving previous ambiguities. aip.orgresearchgate.net It was shown that the traditional energetic ordering of water librations (rock > wag > twist) does not hold for LiOH·H₂O. aip.orgnih.gov

    Impact of Isotopic Substitution on Vibrational Spectra (e.g., ⁶Li, ⁷Li, Deuterium)

    Isotopic substitution is a classic technique used to confirm vibrational assignments. In LiOH·H₂O, substitution of ⁶Li for ⁷Li and deuterium (B1214612) (D) for hydrogen (H) has provided critical insights. nanografi.comaip.org

    ⁶Li/⁷Li Substitution : Vibrations involving the movement of the lithium ion are expected to shift to a higher frequency when the lighter ⁶Li isotope is substituted for ⁷Li. This effect has been used to identify the lithium translational modes. For instance, bands at 540, 412, and 385 cm⁻¹ in the Raman spectrum and at 485 and 434 cm⁻¹ in the infrared spectrum show significant shifts with lithium isotopic substitution, confirming their assignment as lithium translational modes. aip.org Conversely, the librational modes of water and the hydroxyl group are unaffected by this substitution. aip.org

    Deuterium Substitution : Replacing hydrogen with deuterium significantly increases the mass, leading to a predictable decrease in the frequency of vibrations involving hydrogen motion (approximately by a factor of 1/√2). aip.org This has been used to confirm the assignment of water and hydroxyl librational modes. aip.org However, computational studies have indicated that complete or partial deuterium substitution might not be as useful for definitively assigning the individual water librational modes in this specific compound because the expected simple ordering of modes does not occur. aip.orgresearchgate.net

    Nuclear Magnetic Resonance (NMR) Investigations

    While vibrational spectroscopy has been the primary tool for studying LiOH·H₂O, Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed, particularly to investigate the local environment of the lithium and hydrogen nuclei.

    ¹H NMR spectra of alkali metal hydroxides, including LiOH, have been analyzed. aip.org In one study, the ¹H NMR line shapes of anhydrous LiOH were presented, and second moment calculations were used to show consistency with the known crystal structure. aip.org

    More recent NMR studies have focused on aqueous solutions of lithium salts, including LiOH·H₂O, to precisely determine the nuclear magnetic moments of lithium isotopes. By simultaneously recording the NMR signals of different nuclei in solution, highly accurate values for the magnetic moments of ⁶Li and ⁷Li have been obtained. semanticscholar.org For example, experiments using LiOH·H₂O salt dissolved in distilled water have yielded precise measurements for the magnetic moments of ⁶Li (0.8220454(25) µN) and ⁷Li (3.2564171(98) µN). semanticscholar.org Such studies are crucial for fundamental physics and chemistry, providing benchmark data for quantum calculations of nuclear shielding constants. semanticscholar.org

    Proton Magnetic Resonance (PMR) for Water Molecule Orientation and Hydrogen Bonding

    Proton Magnetic Resonance (PMR), or ¹H NMR, spectroscopy is particularly sensitive to the local magnetic environment of protons. In the context of lithium monohydrates, this technique provides detailed insights into the water molecules of hydration. The interaction between the magnetic moments of the two protons within a water molecule results in a characteristic splitting of the NMR spectrum, known as a Pake doublet. au.dk The magnitude of this splitting is directly dependent on the distance between the two protons (the p-p vector) and its orientation relative to the external magnetic field. iucr.org

    By studying single crystals of lithium monohydrates at various orientations within the magnetic field, the precise orientation of the p-p vector with respect to the crystallographic axes can be determined. iucr.org This information, in turn, reveals the orientation of the water molecule itself within the crystal lattice.

    Furthermore, PMR is a valuable tool for characterizing hydrogen bonding. Hydrogen bonds influence the electron density around the protons, leading to changes in their chemical shifts. chemrxiv.org Stronger hydrogen bonds generally cause a downfield shift (to a higher frequency) of the proton resonance. By analyzing the chemical shifts of the water protons, the presence and relative strength of hydrogen bonds between the water molecule and surrounding atoms, typically oxygen atoms of the anion or other water molecules, can be inferred. nih.govmdpi.com

    For instance, in a study of lithium formate (B1220265) monohydrate, PMR was used to identify two inequivalent p-p vectors. iucr.org The orientation of these vectors was determined, and through consideration of hydrogen bonding schemes, the positions of the water protons were established. iucr.org Similarly, investigations into other hydrated salts have demonstrated the ability of ¹H NMR to distinguish between different water molecule environments, even when they are subtly different. sci-hub.se

    The dynamics of the water molecules, such as librations (oscillatory motions) or reorientational jumps, also affect the PMR spectrum. arxiv.org Temperature-dependent PMR studies can provide information on the energy barriers for these motions. As temperature increases, molecular motions can lead to a narrowing of the NMR lines and changes in the observed p-p vector length. iucr.org This occurs because the motions average the dipolar interactions over different orientations.

    Correlation between NMR Data and Crystal Structure Findings

    The data obtained from PMR spectroscopy are highly complementary to the structural information derived from X-ray and neutron diffraction techniques. While diffraction methods provide a static picture of the atomic positions in the crystal lattice, NMR offers a dynamic perspective and is particularly sensitive to the local environment of hydrogen atoms, which are often difficult to locate precisely with X-ray diffraction. worktribe.com

    The correlation between NMR and crystal structure data is a powerful approach in materials characterization, often referred to as NMR crystallography. researchgate.netrsc.org This integrated approach allows for a more complete and accurate description of the crystal structure and the intermolecular interactions within it.

    Key correlations include:

    Proton-Proton Vector Orientation: The orientation of the p-p vector determined from single-crystal PMR should be consistent with the geometry of the water molecule and its placement within the crystal structure as determined by diffraction methods. iucr.org Any discrepancies may indicate the presence of molecular motion or inaccuracies in the diffraction-derived model.

    Hydrogen Bond Distances and Chemical Shifts: There is a general correlation between the length of a hydrogen bond (as measured by diffraction) and the ¹H NMR chemical shift of the proton involved. Shorter hydrogen bonds are typically stronger and result in larger downfield chemical shifts. rsc.org This correlation can be used to validate the hydrogen bonding network proposed from diffraction data.

    Number of Crystallographically Inequivalent Sites: The number of distinct NMR signals for the water protons should correspond to the number of crystallographically inequivalent water molecules in the asymmetric unit cell, as determined by diffraction. worktribe.com Differences between the expected and observed number of signals can indicate the presence of dynamic processes that make certain sites equivalent on the NMR timescale, or suggest a different crystal symmetry than initially determined. worktribe.com

    A study on lithium formate monohydrate demonstrated this correlation by fixing the positions of water protons based on PMR data and suitable hydrogen bonding schemes, which were then compared with the crystal structure. iucr.org In another example, NMR crystallography was used to investigate the structure-directing role of water molecules in orotic acid and its lithium salt, showcasing how NMR can refine structural details, particularly the orientation of water molecules. researchgate.netrsc.org

    Below is a table summarizing the kind of data obtained from PMR studies and its correlation with crystal structure findings for a hypothetical lithium monohydrate.

    PMR Data Interpretation Correlation with Crystal Structure (Diffraction Data)
    Pake Doublet Splitting Determines the proton-proton (p-p) vector length and orientation.The p-p vector orientation should align with the H-O-H plane of the water molecule in the crystal lattice. The length provides a measure of the H-H distance.
    ¹H Chemical Shifts Indicates the local electronic environment of the protons, sensitive to hydrogen bonding.Downfield shifts correlate with shorter, stronger hydrogen bonds (e.g., O-H···O distances).
    Number of Resonances Reveals the number of magnetically inequivalent proton sites.Should match the number of crystallographically distinct water molecule sites in the asymmetric unit.
    Linewidth and T₁ Relaxation Provides information on molecular dynamics (librations, rotations).Can explain discrepancies between static diffraction models and observed NMR parameters, indicating thermal motion.

    Computational and Theoretical Modeling of Lithium Monohydrates

    Density Functional Theory (DFT) Simulations

    Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of crystalline solids like lithium hydroxide (B78521) monohydrate. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT allows for accurate calculations of various material properties.

    Analysis of Electronic Band Structure and Density of States

    The electronic properties of LiOH·H₂O have been elucidated through the analysis of its electronic band structure and density of states (DOS). diva-portal.org Ab initio periodic Hartree-Fock calculations have been employed to study these aspects. diva-portal.org The calculated band gap for LiOH is reported to be 4.265 eV. materialsproject.org However, it is a known limitation that DFT calculations using common exchange-correlation functionals tend to underestimate band gaps. materialsproject.org

    Theoretical Electron Density Distribution Studies

    Theoretical studies of the electron density distribution provide a detailed picture of the chemical bonding and intermolecular interactions within the LiOH·H₂O crystal. researchgate.net These studies, often performed in conjunction with X-ray and neutron diffraction experiments, reveal significant rearrangements of electron density upon crystal formation. diva-portal.org

    A key finding is that the polarity of the intramolecular bonds within the water molecule and the hydroxide ion is enhanced in the crystalline environment compared to the free state. researchgate.netdiva-portal.org Concurrently, there is a notable decrease in the electron density in the lone-pair regions of the oxygen atoms. researchgate.netdiva-portal.org This rearrangement is attributed to the influence of intermolecular bonding within the crystal. diva-portal.org The peak maximum in the deformation electron density in the O-H bonds of the water molecule is found to be 0.66 e Å⁻³, while for the OH⁻ ion it is 0.49 e Å⁻³. researchgate.net The peaks in the lone-pair regions are lower, at 0.22 e Å⁻³ for H₂O and 0.27 e Å⁻³ for OH⁻. researchgate.net These theoretical findings are in good agreement with experimental maps. diva-portal.org

    Ab Initio Molecular Orbital (MO LCAO SCF) Calculations

    Ab initio molecular orbital methods, specifically using a linear combination of atomic orbitals (LCAO) and the self-consistent field (SCF) approach, have been crucial in understanding the behavior of individual molecular units within the hydrated crystal.

    Investigation of Water Molecule Behavior in Hydrated Environments

    Ab initio MO-LCAO-SCF calculations have been employed to study the influence of the crystalline environment on the water molecule in LiOH·H₂O. nanografi.comdiva-portal.org In these calculations, the nearest neighbors to the water molecule and the hydroxide ion are explicitly included, while more distant neighbors are simulated using point charges. diva-portal.org These studies have been instrumental in understanding the dissociation of lithium hydroxide, revealing that seven water molecules are required for stable dissociation into a completely solvent-separated ion pair. aip.orgresearchgate.netsemanticscholar.org This is in contrast to other alkali metal hydroxides like RbOH and CsOH, which require fewer water molecules for dissociation. aip.orgresearchgate.netsemanticscholar.org The calculations also predict the proton and water affinities of hydrated Li(OH) complexes, showing that acidity is highest when the Li⁺ ion is coordinated with fewer than two water molecules. acs.org

    Table 2: Calculated Proton Affinities for Li(OH)(H₂O)n at 298 K

    n (Number of Water Molecules)Proton Affinity (kcal/mol)
    0238
    1252
    2251
    3253

    Source: Ab Initio Molecular Orbital Study of the Acidity of Hydrated Lithium Hydroxide. acs.org

    Molecular Dynamics and Monte Carlo Simulations

    Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques that provide atomic-level insights into the behavior of materials. MD simulations compute the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, offering a dynamic view of the system. MC methods, in contrast, use statistical mechanics and random sampling to model equilibrium properties and simulate processes like nucleation. nih.govresearchgate.net These methods are instrumental in the theoretical modeling of lithium monohydrate compounds, allowing researchers to explore complex phenomena that are difficult to observe experimentally. In the context of lithium monohydrates, such as lithium hydroxide monohydrate (LiOH·H₂O), these simulations elucidate intermolecular interactions, structural stability, and phase transformations. acs.orgnih.gov

    Simulating Intermolecular Forces and Hydrogen Bonding Dynamics

    The structural integrity and properties of lithium monohydrates are governed by a delicate network of intermolecular forces, primarily ionic bonds and hydrogen bonds. MD simulations, particularly quantum-level ab initio methods like Car-Parrinello Molecular Dynamics (CPMD), are exceptionally well-suited for modeling these interactions with high fidelity.

    In the broader context of hydrated lithium salts, MD and Reverse Monte Carlo (RMC) simulations are used to study intermolecular forces in concentrated aqueous solutions where hydrate-like structures exist. aip.orgnih.gov A significant area of research involves testing and validating different intermolecular potential models (force fields) to see how well they replicate experimental data. acs.org The choice of water model, for example, has a profound impact on the accuracy of the simulated structure. Studies comparing models like SPC/E, TIP4P-2005, and SWM4-DP for concentrated lithium chloride (LiCl) solutions have found that no single model perfectly describes the structure under all conditions. nih.gov The TIP4P-2005 model, for instance, proved most successful for estimating the lithium-oxygen partial radial distribution function. nih.gov

    The following table presents typical lithium-oxygen bond distances as determined by various simulation studies, highlighting the precision of these computational methods.

    SystemSimulation MethodLi⁺–O Distance (Å)Source(s)
    LiOH·H₂O (Phase I)Ab initio MD~1.95 acs.org
    LiOH·H₂O (Phase II, High Pressure)Ab initio MD~1.90 acs.org
    10M LiOH SolutionQuantum MD~2.0 aip.org
    LiCl Solution (1 molal)Neutron Diffraction with Isotopic Substitution (NDIS) & Simulation1.96 (±0.02) osti.gov
    LiCl Solution (6 molal)NDIS & Simulation1.96 (±0.02) osti.gov

    This table is generated based on data from multiple research findings. The values represent the position of the first peak in the Li-O radial distribution function.

    Predictive Modeling of Structural Stability and Transformations

    A key application of computational modeling is the prediction of material stability and the simulation of structural transformations under different conditions, such as changes in pressure or temperature. These simulations can map out the energy landscape of a material, revealing stable phases and the pathways for transitioning between them.

    A notable example is the computational investigation of a pressure-induced solid-state phase transition in LiOH·H₂O. acs.orgnih.gov Using a combination of CPMD and an advanced simulation technique called metadynamics, researchers were able to explore the free energy surface of the crystal and simulate its transformation. nih.gov Metadynamics helps overcome the high activation energy barriers associated with rare events like phase transitions in solids, making their simulation possible within a reasonable timeframe. acs.org

    The simulations successfully predicted a transition from the known ambient-pressure monoclinic phase (Phase I) to a previously uncharacterized high-pressure phase (Phase II). acs.orgnih.gov The computational models provided complete structural solutions for both phases. Analysis of the radial distribution functions from the simulations confirmed significant structural changes during the transition. For example, the distance between neighboring lithium ions shortens considerably, and a key oxygen-hydrogen distance decreases from 2.26 Å to 1.91 Å, indicating a significant strengthening of the hydrogen-bond network in the high-pressure phase. acs.org

    The structural parameters for both phases of LiOH·H₂O, as determined by these predictive simulations, are detailed in the table below.

    ParameterPhase I (Ambient Pressure)Phase II (High Pressure)Source(s)
    Crystal SystemMonoclinicTriclinic acs.org
    Cell Parameter a7.4153 Å5.24 Å acs.org
    Cell Parameter b8.3054 Å8.47 Å acs.org
    Cell Parameter c3.1950 Å3.67 Å acs.org
    Cell Angle α90°107° acs.org
    Cell Angle β110.107°94° acs.org
    Cell Angle γ90°103° acs.org

    This table presents the lattice parameters of lithium hydroxide monohydrate before and after a simulated pressure-induced phase transition.

    Beyond single-crystal transformations, computational models help in understanding the stability of different hydrates of lithium salts. Phase diagrams for systems like LiCl/H₂O show the existence of several stable hydrates, including LiCl·H₂O, LiCl·2H₂O, and others, whose formation can be explored computationally. canada.ca Furthermore, Monte Carlo simulations have been effectively used to model the kinetics of structural transformations, such as the nucleation and growth processes that occur during the dehydration of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O). nih.gov

    Advanced Synthesis Methodologies for Lithium Hydroxide Monohydrate

    Precursor-Based Synthesis Routes

    The production of lithium hydroxide (B78521) monohydrate can be achieved from several lithium-containing precursors. The choice of precursor often depends on the initial source of lithium, such as brines or mineral ores like spodumene.

    Optimization of Crystallization from Aqueous Solutions

    The final step in many production processes for lithium hydroxide monohydrate is crystallization from an aqueous lithium hydroxide solution. futureenergysystems.cafutureenergysystems.ca Traditional methods often rely on evaporative crystallization, which is energy-intensive due to the need to evaporate significant amounts of water. futureenergysystems.cafutureenergysystems.ca Optimization of this step is crucial for improving efficiency and product quality.

    Research has focused on controlling crystallization conditions to enhance purity and yield. For instance, studies have investigated the impact of initial LiOH concentration, the type of coolant used (e.g., ice bath vs. ethanol), and the presence of impurities like sulfates on the final crystalline product. researchgate.net The goal is to achieve supersaturation and subsequent crystallization under conditions that minimize energy consumption and the incorporation of impurities into the crystal lattice. watertechnologies.com

    A modified production process developed for the desert climate of northern Chile, where water and energy are scarce, focused on optimizing the evaporation and crystallization stages. uchile.cl By simulating various operating conditions in the crystallizer, such as pressure, temperature, and heat input, researchers aimed to improve the process yield and product purity while ensuring environmental sustainability. uchile.cl

    Conversion from Lithium Carbonate (Li₂CO₃)

    A prevalent industrial method for producing lithium hydroxide is the conversion of lithium carbonate. pall.comresearchgate.net This process, often referred to as causticization, involves reacting lithium carbonate with a hydroxide, typically calcium hydroxide (Ca(OH)₂), also known as slaked lime. watertechnologies.compall.com

    The basic reaction proceeds as follows: Li₂CO₃ + Ca(OH)₂ → 2LiOH + CaCO₃↓

    In this reaction, an aqueous solution of lithium carbonate is treated with calcium hydroxide, leading to the precipitation of calcium carbonate and the formation of a lithium hydroxide solution. pall.com The insoluble calcium carbonate is then removed by filtration, and the resulting lithium hydroxide solution is concentrated and crystallized to produce battery-grade lithium hydroxide monohydrate. pall.comresearchgate.net

    One patented method details a process where lithium carbonate is reacted with calcium oxide and water at a temperature of 80-90°C for 3-7 hours. google.com This method incorporates a calcium cycling process to reduce waste and lower costs. google.com The conversion rate of lithium carbonate in this process can reach 99.2%, with a total lithium yield of 99.4%. google.com

    ParameterValueReference
    ReactantsLithium Carbonate, Calcium Oxide, Water google.com
    Reaction Temperature80-90°C google.com
    Reaction Time3-7 hours google.com
    Li₂CO₃ Conversion Rate99.2% google.com
    Total Lithium Yield99.4% google.com

    Production from Lithium Sulfate (B86663) (Li₂SO₄) through Precipitation

    Lithium sulfate, often derived from the leaching of spodumene ore, is another key precursor for lithium hydroxide production. google.comgoogle.com Several precipitation methods have been developed to convert lithium sulfate into lithium hydroxide.

    One common approach involves reacting lithium sulfate with sodium hydroxide (NaOH). researchgate.netgoogle.comgoogle.com This reaction produces a mixture of lithium hydroxide and sodium sulfate in solution. The two salts are then separated based on their significant difference in solubility at low temperatures. google.com The process typically involves cooling the solution to crystallize and remove sodium sulfate, followed by evaporation and crystallization to obtain lithium hydroxide monohydrate. google.comgoogle.com

    A more recent and sustainable method utilizes barium hydroxide (Ba(OH)₂) as the precipitating agent. researchgate.netresearchgate.net In this process, an aqueous solution of lithium sulfate is treated with barium hydroxide, leading to the precipitation of barium sulfate (BaSO₄) and the formation of a lithium hydroxide solution.

    The reaction is as follows: Li₂SO₄ + Ba(OH)₂ → 2LiOH + BaSO₄↓

    This method is advantageous because the byproduct, barium sulfate, has commercial value. researchgate.netresearchgate.net Research has shown that under optimal conditions, including a reaction temperature of 70°C and the use of sonication for highly concentrated solutions, over 90% of the lithium in the initial lithium sulfate solution can be converted to solid LiOH·H₂O with a purity of 99.6%. researchgate.net

    ParameterValueReference
    ReactantsLithium Sulfate, Barium Hydroxide researchgate.netresearchgate.net
    Reaction Temperature70°C researchgate.net
    Lithium Conversion>90% researchgate.net
    Product Purity99.6% researchgate.net
    ByproductBarium Sulfate (BaSO₄) researchgate.netresearchgate.net

    Another innovative approach involves the precipitation of ettringite from a lithium sulfate solution, followed by the recovery of a lithium hydroxide-containing liquor from which lithium hydroxide monohydrate is produced. wipo.int

    Transformation from Lithium Chloride (LiCl)

    One method involves a direct chemical reaction between a lithium chloride brine and a caustic alkali solution, such as sodium hydroxide. google.comgoogle.com The resulting lithium hydroxide is then crystallized. This process can be designed to perform fractional crystallization to separate the LiOH·H₂O from sodium chloride. google.comgoogle.com

    Electrodialysis is another advanced technique being explored for the conversion of lithium chloride to lithium hydroxide. ecu.edu.au In this process, an electrolytic cell with a cation-selective membrane is used. Lithium ions from the lithium chloride solution migrate across the membrane to the cathode compartment, where they combine with hydroxide ions generated from the reduction of water to form lithium hydroxide. ecu.edu.au Bench-scale experiments using this method have demonstrated the potential to produce LiOH solutions that can then be crystallized to form LiOH·H₂O. ecu.edu.au

    A solvometallurgical approach has also been patented, which involves the conversion of an aqueous solution of lithium chloride to an aqueous solution of lithium hydroxide via solvent extraction, followed by crystallization. solvomet.eugoogle.com This process has shown a 96% conversion of lithium chloride to lithium hydroxide with a purity of 99.95% or higher in an extraction column. solvomet.eu

    Sustainable and Novel Processing Techniques

    In addition to precursor-based routes, new processing techniques are being developed to improve the sustainability and efficiency of lithium hydroxide monohydrate production.

    Solvent-Driven Extractive Crystallization

    Solvent-driven extractive crystallization, also known as drowning-out or antisolvent crystallization, is an emerging alternative to traditional energy-intensive evaporative crystallization. futureenergysystems.cafutureenergysystems.caresearchgate.net This technique involves the addition of a water-miscible organic solvent (an antisolvent) to an aqueous lithium hydroxide solution. mdpi.com The addition of the solvent reduces the solubility of lithium hydroxide, causing it to precipitate and crystallize. mdpi.com

    This method offers several advantages, including reduced energy costs and lower water consumption. futureenergysystems.cafutureenergysystems.ca Research has explored the use of ethanol (B145695) as an antisolvent. researchgate.netmdpi.com The design of such a process requires an understanding of the ternary phase diagram of the LiOH-water-antisolvent system to optimize operating conditions and crystal size. researchgate.net A study on the LiOH-water-ethanol system demonstrated that LiOH·H₂O crystals with a mean size between 0.3 mm and 0.4 mm could be obtained. researchgate.net

    Sonication-Assisted Precipitation Processes

    Sonication, the application of ultrasound energy, has been demonstrated as an effective technique to enhance the precipitation of lithium hydroxide monohydrate. This method is particularly useful in overcoming challenges associated with conventional precipitation, such as low conversion efficiency and particle agglomeration.

    In one-step sonication-assisted precipitation, lithium sulfate (Li₂SO₄) solution, often derived from the leaching of mineral ores, is reacted with a causticizing agent like barium hydroxide (Ba(OH)₂). researchgate.net The application of ultrasound during this reaction promotes the formation of solid LiOH·H₂O and barium sulfate (BaSO₄). researchgate.net Research has shown that this process can achieve a conversion of over 90% of the lithium in the initial Li₂SO₄ solution to LiOH·H₂O with a purity of 99.6%. researchgate.net Sonication is especially crucial when dealing with highly concentrated Li₂SO₄ solutions (greater than 2.0 mol/L), as it prevents the trapping of lithium within the precipitated BaSO₄. researchgate.net

    The mechanism behind the effectiveness of sonication lies in its ability to generate acoustic cavitation, which leads to intense local heating, high pressures, and rapid cooling rates. These conditions facilitate micromixing, increase mass transfer, and can break down agglomerates, resulting in the formation of smaller, more uniform nanoparticles. For instance, in the synthesis of lithium hydroxide nanoparticles from spent battery-derived lithium sulfate, sonication was used to disperse the powder in ethanol before analysis. kjmm.org Furthermore, ultrasound has been noted to assist in the recovery of lithium physically trapped in BaSO₄ powder; by grinding and washing the powder, nearly all the trapped lithium can be recovered. scholaris.ca

    The use of ultrasound can also influence the precipitation process by promoting faster particle growth due to more active ions in the solution with higher mobility. kjmm.org This can be a key factor in optimizing reaction conditions. For example, in a study on recovering lithium from waste lithium bromide, electrodialysis was employed, a process that can be enhanced by sonication to improve ion mobility and reaction rates. mdpi.com

    Membrane-Based Separation and Conversion (e.g., Bipolar Membrane Electrodialysis, Ion Membrane Electrolysis)

    Membrane-based technologies, particularly bipolar membrane electrodialysis (BMED) and ion membrane electrolysis, represent a significant advancement in the production of lithium hydroxide. membranejournal.or.kr These methods offer a more direct and environmentally friendly route to convert lithium salts into high-purity lithium hydroxide. desalt-iex.com

    Bipolar Membrane Electrodialysis (BMED)

    BMED is an electrochemical process that utilizes a stack of alternating anion exchange membranes (AEM), cation exchange membranes (CEM), and bipolar membranes (BPM) to produce acids and bases from a salt feed. desalt-iex.commdpi.com In the context of lithium hydroxide production, a lithium salt solution, such as lithium chloride (LiCl) or lithium sulfate (Li₂SO₄), is fed into the system. desalt-iex.comyoutube.com Under an applied electric field, lithium ions (Li⁺) migrate through the CEM, while anions (e.g., Cl⁻ or SO₄²⁻) move through the AEM. The BPM splits water molecules into hydrogen (H⁺) and hydroxide (OH⁻) ions. mdpi.com The Li⁺ ions then combine with the OH⁻ ions to form a pure lithium hydroxide solution. mdpi.comdesalt-iex.com

    Key advantages of BMED include:

    High Purity: The selective nature of the ion exchange membranes minimizes contamination, leading to a high-purity LiOH product. desalt-iex.com

    Energy Efficiency: BMED can be more energy-efficient than traditional methods as it operates at lower temperatures and directly converts the salt to hydroxide. desalt-iex.com

    Waste Reduction: The process can convert the salt feed into valuable acid and base products without producing significant waste streams. youtube.com

    Recent studies have focused on optimizing BMED operational parameters. For instance, with a 1.5 M initial LiCl concentration and a current density of 50 mA/cm², a current efficiency of 75.86% and a specific energy consumption of 3.65 kWh/kg of LiOH have been achieved, with a recovery rate over 90% and a purity of about 95%. mdpi.comresearchgate.net Another study demonstrated the conversion of a 1.5 mol/L Li₂SO₄ solution into 2.2 mol/L LiOH and 1.3 mol/L sulfuric acid, with an energy consumption of less than 10 kWh/kg of LiOH produced. membranejournal.or.krunimelb.edu.au

    Ion Membrane Electrolysis

    Ion membrane electrolysis is another membrane-based technique used for LiOH production. In this process, an electrolytic cell is divided by a cation-selective membrane. mdpi.comgoogle.com A lithium-containing solution, such as a brine, serves as the anolyte. mdpi.com When a voltage is applied, lithium ions migrate through the membrane to the catholyte, where they combine with hydroxide ions generated at the cathode to form aqueous lithium hydroxide. mdpi.comgoogle.com This method can be used to concentrate lithium from brines and directly produce LiOH. mdpi.com For example, a process using a fluorine-containing cation exchange membrane with an electrolysis voltage of 3–6V and a current density of 1–100A/dm² can yield a LiOH solution with a mass concentration of about 5%–10%. google.com

    These membrane technologies are not only used for primary production but also for recycling. For instance, a two-stage electrodialysis process combining standard electrodialysis and BMED has been successfully used to recover lithium from wastewater generated by recycling end-of-life Li-ion batteries, converting it into LiOH with a purity of over 96%. acs.org

    Advanced Leaching and Purification Strategies from Mineral Ores (e.g., Spodumene)

    Spodumene (LiAl(SiO₃)₂), a lithium aluminum inosilicate, is a primary mineral source for lithium production, typically containing 6-8% lithium oxide (Li₂O). discoveryalert.com.au Traditional extraction methods involve energy-intensive pyrometallurgical processing where α-spodumene is converted to the more reactive β-spodumene at temperatures exceeding 800°C, followed by acid leaching. discoveryalert.com.ausaltworkstech.com However, advanced leaching and purification strategies are being developed to improve efficiency and sustainability.

    One innovative approach is a direct alkaline leach process. iaea.orgmetso.com This method bypasses the need for acid and avoids the production of large quantities of waste residue. iaea.orgmega.cz In a two-stage pressure leaching process, lithium is first extracted from calcined spodumene using soda ash (sodium carbonate). This forms sparingly soluble lithium carbonate and an inert mineral residue, analcime. iaea.org In the second stage, the lithium carbonate is solubilized in a conversion reaction to produce a lithium hydroxide solution and solid calcium carbonate. iaea.org This process has demonstrated lithium extraction yields exceeding 90% and produces battery-grade LiOH·H₂O (>56.5%). iaea.orgmetso.com

    Another advanced strategy involves reacting α-spodumene directly with sodium carbonate (Na₂CO₃) and aluminum oxide (Al₂O₃) at lower temperatures (around 750°C) to form lithium carbonate (Li₂CO₃), which can then be isolated through a simple washing procedure without the use of acid. acs.org This method has shown a lithium extraction yield of over 90%. acs.org

    Purification of the pregnant leach solution is a critical step. Advanced filtration technologies are employed to remove solid particulates and dissolved impurities, ensuring a high-purity final product suitable for battery applications. pall.com Techniques like ion exchange are also used for fine purification to precisely target and remove impurities, maximizing the yield of high-quality lithium. saltworkstech.com

    The table below summarizes some of the advanced leaching and purification strategies for spodumene:

    MethodReagentsKey FeaturesExtraction EfficiencyFinal Product
    Alkaline Pressure Leach Sodium Carbonate, Calcium HydroxideTwo-stage process, sulfate and acid-free, inert mineral residue. iaea.orgmetso.com>90% iaea.orgmetso.comLiOH·H₂O (>56.5%) iaea.orgmetso.com
    Direct Reaction of α-Spodumene Sodium Carbonate, Aluminum OxideLower temperature (750°C), avoids acid leaching. acs.org>90% acs.orgLi₂CO₃ acs.org
    Sodium Carbonate Roasting & NaOH Leaching Sodium Carbonate, Sodium HydroxideCalcination at 1100°C, followed by NaOH leach. mdpi.com84% mdpi.comLiOH mdpi.com

    These advanced methods represent a significant step towards more sustainable and economically viable lithium production from mineral ores.

    Kinetic and Thermodynamic Studies of Synthesis Processes

    Understanding the kinetics and thermodynamics of lithium hydroxide monohydrate synthesis is crucial for process optimization, reactor design, and ensuring product quality. These studies provide fundamental insights into reaction rates, energy requirements, and phase behavior.

    Reaction Rate Analysis and Activation Energy Determination

    The study of reaction kinetics involves analyzing the rate at which reactants are converted into products and the factors that influence this rate. A key parameter derived from kinetic studies is the activation energy (Ea), which represents the minimum energy required for a reaction to occur.

    For the synthesis of high-nickel cathode materials, the dehydration of lithium hydroxide monohydrate (LiOH·H₂O) is a critical step. rsc.org Thermogravimetric analysis combined with a random pore model (RPM) has been used to study the kinetics of this dehydration. rsc.org The activation energy for the dehydration of pure LiOH·H₂O has been determined to be 52.1 kJ mol⁻¹. rsc.org However, the presence of additives can significantly alter this value. For example, the introduction of 3D carbon nanoadditives like Ni-CNTs can lower the activation energy to as low as 23.3 kJ mol⁻¹, indicating that the reaction proceeds more readily. rsc.org

    In crystallization processes, such as the drowning-out method using ethanol, the activation energy for Li-ion dynamics has been evaluated using techniques like solid-state ⁷Li NMR spectroscopy, yielding a value of approximately 0.45 eV. researchgate.net

    The table below presents some reported activation energies for reactions involving lithium hydroxide monohydrate:

    ReactionMethod/ConditionsActivation Energy (Ea)
    Dehydration of pure LiOH·H₂OOzawa method52.1 kJ mol⁻¹ rsc.org
    Dehydration of Ni-CNTs–LiOH·H₂O compositeOzawa method23.3 kJ mol⁻¹ rsc.org
    Li-ion dynamics in LiOH·H₂O crystalsSolid-state ⁷Li NMR spectroscopy~0.45 eV researchgate.net
    Dehydration of LiOH·H₂O in LiOH-H₂O₂-H₂O systemNon-isothermal derivatographic method86.0 ± 0.8 kJ/mol science.gov

    Phase Equilibria Investigations in Ternary Systems

    Phase equilibria studies are fundamental to understanding the behavior of multi-component systems and are essential for designing separation and crystallization processes. For lithium hydroxide production, investigations into ternary systems involving LiOH, water, and a third component (such as a salt or a co-solvent) are particularly relevant.

    The system LiOH–H₂O itself exhibits complex phase behavior at elevated temperatures and pressures, including immiscibility phenomena. researchgate.net The solubility of LiOH increases significantly at temperatures above approximately 355°C. researchgate.net

    In the context of drowning-out crystallization, the ternary system of lithium hydroxide, water, and an organic co-solvent like ethanol is of great interest. futureenergysystems.camdpi.com Studies have determined the phase diagram for the LiOH + ethanol + water system at 298.15 K. nist.gov In these conditions, the precipitated salt is consistently LiOH·H₂O. nist.gov Thermodynamic models, such as the modified Pitzer model, are used to correlate the activity coefficients and predict the solid-liquid equilibrium in these systems. mdpi.com

    Phase diagrams for ternary systems involving lithium sulfate, another alkali metal sulfate, and water (e.g., Li⁺,Rb⁺//SO₄²⁻–H₂O and Li⁺,Cs⁺//SO₄²⁻–H₂O) have also been studied at different temperatures. nih.gov These studies reveal the formation of various double salts and provide data on their crystallization regions, which is crucial for purification processes that aim to separate lithium from other alkali metals. nih.gov For instance, in the Li⁺,Rb⁺//SO₄²⁻–H₂O system, the crystallization region of Li₂SO₄·H₂O decreases as the temperature drops from 298.2 K to 273.2 K. nih.gov

    The table below summarizes key findings from phase equilibria studies of relevant ternary systems.

    Ternary SystemTemperatureKey Findings
    LiOH + ethanol + H₂O298.15 KThe precipitated solid phase is LiOH·H₂O across the studied ethanol concentration range. nist.gov
    Li⁺,Rb⁺//SO₄²⁻–H₂O273.2 KComplex system with two double salts (3Li₂SO₄·Rb₂SO₄·2H₂O and Li₂SO₄·Rb₂SO₄) and two single salts (Li₂SO₄·H₂O and Rb₂SO₄). nih.gov
    Li⁺,Cs⁺//SO₄²⁻–H₂O273.2 KComplex system with two double salts (3Li₂SO₄·Cs₂SO₄·2H₂O and Li₂SO₄·Cs₂SO₄) and two single salts (Li₂SO₄·H₂O and Cs₂SO₄). nih.gov
    LiOH–H₂O350–425°CExhibits liquid-liquid immiscibility; solubility of LiOH increases significantly above ~355°C. researchgate.net

    These kinetic and thermodynamic investigations provide the scientific foundation for the development and optimization of advanced synthesis routes for high-purity lithium hydroxide monohydrate.

    Characterization of Lithium Monohydrate Based Materials and Composites

    Microstructural and Morphological Analysis

    The microstructure and morphology of lithium hydroxide (B78521) monohydrate are critical parameters that influence its behavior in processes such as the synthesis of battery cathode materials. Electron microscopy techniques are indispensable for visualizing these characteristics.

    Scanning Electron Microscopy (SEM) for Particle Size and Dispersion

    Scanning Electron Microscopy (SEM) is a key technique for examining the surface features, particle size, and dispersion of lithium hydroxide monohydrate. SEM analyses have shown that bulk LiOH·H₂O can appear as aggregated particles with large diameters ranging from 300 nm to 1 µm. mdpi.com In some forms, it exists as stacked flakes. nanografi.com The morphology can be influenced by synthesis conditions, with some commercial battery-grade versions appearing as well-defined prismatic single crystals. researchgate.net When used in composites, such as with nickel-carbon nanotubes, SEM images show that the LiOH·H₂O particles are well-dispersed within the matrix. researchgate.net The particle size of unreacted lithium hydroxide monohydrate can range from 100 to 700 μm, with smaller nanoparticles often attached to the surfaces of these larger particles. mdpi.com

    Table 1: Observed Morphologies of Lithium Hydroxide Monohydrate

    Morphology Description Source(s)
    Aggregated Particles Large diameter particles, sometimes in the range of 300 nm–1 µm. mdpi.com
    Stacked Flakes Flake-like structures stacked together. nanografi.com
    Prismatic Crystals Well-defined single crystals, often in battery-grade material. researchgate.net
    Dispersed Nanoparticles Well-dispersed particles within a composite matrix. researchgate.net

    Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

    For higher-resolution analysis, particularly of nanoparticles, Transmission Electron Microscopy (TEM) is employed. TEM can reveal the internal structure and precise morphology of LiOH·H₂O nanoparticles. In composites with carbon nanospheres (CNSs) and multi-walled carbon nanotubes (MWCNTs), TEM analysis has shown that LiOH·H₂O nanoparticles with diameters of 20–30 nm can be successfully supported on CNSs, while slightly larger nanoparticles (50–100 nm) are found on MWCNTs. mdpi.comrepec.org These nanoparticles are well-dispersed on the nanoscale level. mdpi.comrepec.org TEM imaging of microbially-produced lithium hydroxide revealed crystalline nanoparticles with an average diameter of 1.92 ± 0.42 nm. nih.gov In other synthesis methods, LiOH nanoparticles appear as regularly distributed particles that have agglomerated from individual primary particles. kjmm.org

    Linking Morphological Changes to Crystal Structural Transformations

    The morphology and crystal structure of lithium hydroxide monohydrate are closely related, and transformations in one often lead to changes in the other. For instance, the dehydration of LiOH·H₂O to anhydrous lithium hydroxide (LiOH) upon heating is a significant structural change that impacts morphology. This transformation, which occurs in the temperature range of 25–150 °C, results in a reduction in nanoparticle size and an increase in surface area. mdpi.comresearchgate.net The initial monoclinic crystal structure of LiOH·H₂O (JCPDS card no. 76-1037) transforms into the tetragonal structure of anhydrous LiOH (JCPDS card no. 85-0777). kjmm.org This dehydration can lead to a rougher surface morphology. mdpi.comresearchgate.netresearchgate.net Further reaction with CO₂ to form lithium carbonate leads to an increase in nanoparticle size and a reduction in surface area. mdpi.comresearchgate.net

    Advanced Spectroscopic Techniques for Material Quality Control

    Spectroscopic techniques offer rapid and non-destructive methods for quality control, providing essential information on the chemical identity, purity, and elemental composition of lithium hydroxide monohydrate.

    Raman Spectroscopy for Chemical Identity and Purity Assessment

    Raman spectroscopy is a powerful tool for verifying the chemical identity and assessing the purity of lithium hydroxide monohydrate. The technique is sensitive to the vibrational modes of molecules and can easily distinguish between different lithium compounds. spectroscopyonline.com The Raman spectrum of LiOH·H₂O is distinct from that of anhydrous LiOH and lithium carbonate (Li₂CO₃), a common impurity. spectroscopyonline.comthermofisher.com The presence of carbonate impurities in battery-grade lithium hydroxide can be detected by characteristic Raman peaks. spectroscopyonline.comazooptics.com One study identified the characteristic Raman bands for LiOH at 334 and 624 cm⁻¹, while Li₂CO₃ showed multiple bands including a prominent one around 1090 cm⁻¹. researchgate.net This makes Raman spectroscopy an effective method for quality control in the production of high-purity lithium hydroxide for batteries. spectroscopyonline.comdtic.mil

    Table 2: Characteristic Raman Peaks for Lithium Compounds

    Compound Key Raman Peaks (cm⁻¹) Source
    Lithium Hydroxide (LiOH) 334, 624 researchgate.net

    Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Analysis

    Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique used for elemental analysis. dtic.mil It involves creating a plasma on the sample surface with a laser and analyzing the emitted light to determine the elemental composition. dtic.mil LIBS has been successfully used for the quantitative determination of lithium isotopes (⁶Li and ⁷Li) in solid samples of lithium hydroxide monohydrate. researchgate.netnih.govafit.edudtic.mil This capability is important for applications in the nuclear industry. nih.govdtic.mil Beyond isotopic analysis, LIBS can be used to detect elemental impurities in materials like concrete, offering a fast and precise method for quality control with minimal sample preparation. phi-gmbh.eu This makes it a promising tool for monitoring the purity of lithium compounds in industrial processes. k-utec.de

    In-Operando X-ray Scattering (USAXS/SAXS/WAXS) for Dynamic Transformations

    The dynamic transformations of lithium hydroxide monohydrate (LiOH·H₂O) have been effectively characterized using in-operando multi-scale X-ray scattering techniques, including Ultra-Small-Angle, Small-Angle, and Wide-Angle X-ray Scattering (USAXS/SAXS/WAXS). mdpi.comresearchgate.net This powerful combination allows for the non-destructive, real-time correlation of morphological changes at the nano- and micron-scale with structural changes at the Angstrom scale. mdpi.com

    In a notable study, these techniques were employed to monitor the conversion of lithium hydroxide monohydrate to lithium carbonate in a flow-through reactor under a CO₂ atmosphere at temperatures ranging from 25°C to 500°C. mdpi.comresearchgate.net The WAXS measurements identified the crystal structures of the phases present, while USAXS/SAXS data provided insights into the size, surface area, and geometry of the material's larger features. mdpi.com

    The key transformations observed were the dehydration of lithium hydroxide monohydrate into anhydrous lithium hydroxide (LiOH) and the subsequent carbonation to form lithium carbonate (Li₂CO₃). mdpi.com The dehydration process was found to occur between 25°C and 150°C. mdpi.comresearchgate.net During this phase, as the temperature increased from 26°C to 147°C, a reduction in the nanoparticle size (Guinier radius) from 30 nm to 14 nm was observed, accompanied by an increase in the surface area. mdpi.com The onset of lithium carbonate formation was detected at approximately 70°C. mdpi.comresearchgate.net As the reaction proceeded to form lithium carbonate at higher temperatures, the nanoparticle size increased, and the surface area was reduced. mdpi.com

    The scattering intensity, particularly in the q range of 10⁻¹ to 10⁻³ Å⁻¹, showed a significant 50-fold increase as the temperature rose from ambient to 222°C, indicating a rise in scattering features. mdpi.com Conversely, as the temperature further increased from 222°C to 500°C, the scattering intensity decreased, suggesting the formation of fewer and coarser features as the material fully transformed into lithium carbonate. mdpi.com These combined scattering techniques provide a comprehensive understanding of the structural and morphological evolution of lithium hydroxide monohydrate during chemical reactions. mdpi.comresearchgate.net

    Development of Lithium Hydroxide Monohydrate Composites

    Integration with Carbon Nanoadditives (e.g., Carbon Nanospheres, Multi-Walled Carbon Nanotubes, Activated Carbon)

    To enhance its properties for applications such as low-temperature chemical heat storage, lithium hydroxide monohydrate has been integrated with various carbon nanoadditives. repec.orgmdpi.comnanografi.com These nanoadditives, including carbon nanospheres (CNSs), multi-walled carbon nanotubes (MWCNTs), and activated carbon (AC), serve as matrix materials to improve the performance of the base hydrate (B1144303). repec.orgmdpi.commdpi.com

    The synthesis of these thermochemical composite materials involves dispersing LiOH·H₂O particles onto the surface of the carbon nanoadditives. repec.orgmdpi.comnanografi.com X-ray diffraction (XRD) analyses of the resulting composites show broad diffraction peaks for LiOH·H₂O, which indicates that the hydrate particles are well-dispersed on the carbon structures. mdpi.comrsc.org Transmission electron microscopy (TEM) confirms the successful integration, showing LiOH·H₂O nanoparticles supported on the surfaces of the carbon nanospheres and nanotubes. mdpi.comresearchgate.net For instance, uniform CNSs with diameters of about 200 nm and MWCNTs with diameters around 100 nm have been used as effective supports. mdpi.com In other studies, in-situ formed 3D-nickel-carbon nanotubes (Ni-CNTs) have also been used to create advanced composites. rsc.orgrsc.org

    The primary goal of integrating these nanoadditives is to leverage their unique properties, such as large surface area, high thermal conductivity, chemical stability, and hydrophilic characteristics, to overcome the limitations of pure lithium hydroxide monohydrate, like low thermal conductivity. mdpi.comnanografi.com

    Impact of Nanoadditives on Dispersion and Material Properties

    This nanoscale dispersion varies with the type of additive used. In composites with carbon nanospheres, LiOH·H₂O nanoparticles with diameters of about 20-30 nm are formed. repec.orgmdpi.comacs.org When using multi-walled carbon nanotubes, the resulting nanoparticles are larger, in the 50-100 nm range. repec.orgmdpi.comacs.org Composites made with 3D-nickel-carbon nanotubes have shown even smaller dispersed LiOH·H₂O particles, measuring between 5 and 15 nm. rsc.orgrsc.org

    This enhanced dispersion is largely attributed to the high specific surface area of the carbon nanoadditives. mdpi.com The larger surface area provides more sites for the LiOH·H₂O particles to be supported, preventing aggregation and leading to a nanoscale distribution. mdpi.comnanografi.com

    Table 1: Specific Surface Area of LiOH·H₂O and its Carbon Composites This table shows the Brunauer-Emmett-Teller (BET) specific surface area for pure lithium hydroxide monohydrate and its composites with different carbon nanoadditives.

    Material Specific Surface Area (m²/g)
    Pure LiOH·H₂O 15 mdpi.com
    LiOH·H₂O/AC 84 mdpi.com
    LiOH·H₂O/MWCNTs 140 mdpi.com

    The improved dispersion and the intrinsic properties of the nanoadditives lead to a significant enhancement in the heat storage capacity of the composites compared to pure LiOH·H₂O. repec.orgmdpi.commdpi.com The hydrophilic nature of the carbon materials, especially after the introduction of surface oxygen groups, facilitates water adsorption, which is crucial for the hydration/dehydration reactions in heat storage applications. nanografi.com Composites with CNSs and MWCNTs exhibit markedly higher heat storage densities than those with activated carbon or pure LiOH·H₂O. repec.orgmdpi.comtechscience.com Furthermore, the addition of 3D-nickel-carbon nanotubes has been shown to improve thermal conductivity significantly. rsc.orgrsc.org

    Table 2: Heat Storage Density of LiOH·H₂O and its Carbon Composites This table compares the heat storage density of pure lithium hydroxide monohydrate with its composites.

    Material Heat Storage Density (kJ/kg)
    Pure LiOH·H₂O 661 repec.orgmdpi.com
    LiOH·H₂O/AC 1236 repec.orgmdpi.commdpi.com
    LiOH·H₂O/MWCNTs 1804 repec.orgmdpi.commdpi.com
    LiOH·H₂O/CNSs 2020 repec.orgmdpi.commdpi.com

    Reaction Mechanisms and Chemical Transformations of Lithium Monohydrates

    Interaction with Atmospheric Gases

    Lithium hydroxide (B78521) monohydrate readily interacts with acidic gases in the atmosphere, most notably carbon dioxide. This reactivity is central to its application in air purification and carbon capture technologies. atamanchemicals.comias.ac.in

    2LiOH·H₂O + CO₂ → Li₂CO₃ + 3H₂O nanografi.com

    The process is understood to occur in a two-step mechanism. Initially, anhydrous lithium hydroxide (LiOH) reacts with water vapor to form the monohydrate. dtic.milnss.org This hydration step is considered a necessary precursor for the subsequent carbonation reaction. dtic.mil The presence of water is crucial for the reaction to proceed efficiently. nss.org

    The carbonation of lithium hydroxide monohydrate is an exothermic reaction, while the formation of lithium carbonate from anhydrous lithium hydroxide is endothermic. nss.orggoogle.com The water produced during the carbonation of the monohydrate can further facilitate the reaction. researchgate.net

    The reaction between lithium hydroxide and carbon dioxide is a key process in life support systems for spacecraft and submarines, where it is used to remove exhaled CO₂. ias.ac.inmdpi.com

    The efficiency of carbon dioxide adsorption by lithium hydroxide monohydrate is significantly influenced by several operational parameters.

    Temperature: The optimal temperature for CO₂ adsorption by lithium hydroxide has been a subject of various studies. One study found that for anhydrous LiOH, higher temperatures are favorable for CO₂ absorption when the relative humidity is low (below 14%), while at higher relative humidities (above 40%), lower temperatures are preferred. researchgate.net Another study identified an optimal temperature of 333 K (60°C) for maximum adsorption capacity. nih.gov The onset of lithium carbonate formation is evident at around 70°C. mdpi.com However, the rate of the carbonation reaction itself is not significantly affected by an increase in reaction temperature. techscience.com

    Pressure: An increase in CO₂ pressure generally enhances the adsorption capacity. Research has shown that the carbonation rate of anhydrous LiOH increases in proportion to the 0.30 power of the CO₂ pressure. researchgate.net In contrast, the carbonation rate of the monohydrate is virtually independent of CO₂ pressure. researchgate.net A study optimizing conditions for CO₂ capture found an optimal pressure of 4.72 bar. nih.gov

    Particle Size: The particle size of the lithium hydroxide monohydrate adsorbent plays a crucial role in the CO₂ capture process. A reduction in particle size leads to an increased surface area, which in turn enhances the reaction rate with steam and CO₂. researchgate.netmdpi.com One study determined an optimal particle size of 200 microns for maximum adsorption capacity. nih.gov Another investigation found a maximum hydration reaction rate with a particle size of 32–40 μm. mdpi.com

    The following table summarizes the optimal conditions for CO₂ adsorption found in a study using response surface methodology. nih.gov

    ParameterOptimal Value
    Temperature333 K
    Pressure4.72 bar
    Mesh Size200 micron
    Maximum Adsorption Capacity 559.39 mg/g

    This table presents optimized conditions for CO₂ adsorption on lithium hydroxide monohydrate as determined by a specific experimental study. nih.gov

    The study of kinetics reveals that the carbonation of lithium hydroxide monohydrate is controlled by the dehydration of the crystal hydrate (B1144303). researchgate.net The reaction kinetics can be described by the Avrami-Erofeev equation, which suggests that the entire surface of the reactant is immediately available for reaction without the formation of a barrier product layer. researchgate.net Kinetic modeling has indicated that the CO₂ adsorption process is chemical in nature and follows a second-order model. nih.gov

    Thermodynamic analysis of CO₂ adsorption on lithium hydroxide shows that the process is spontaneous and exothermic. nih.gov The isosteric heat of adsorption has been found to be in the range of 20–24 kJ/mol, suggesting a mechanism that is intermediate between purely physical and chemical adsorption. researchgate.net Another study reported thermodynamic values of ΔH = 12.258 kJ/mol, ΔS = -0.017 kJ/mol·K, and ΔG = -7.031 kJ/mol at 303 K and 6 bar, further confirming the exothermic and spontaneous nature of the adsorption. nih.gov

    Dehydration Processes and Mechanisms

    Lithium hydroxide monohydrate undergoes dehydration to form anhydrous lithium hydroxide upon heating. atamankimya.com This process is a critical step in various applications and has been studied to understand its kinetics and thermal behavior.

    In the context of synthesizing high-nickel cathode materials, two distinct dehydration reactions for LiOH·H₂O have been identified in an argon atmosphere. rsc.org A random pore model has been successfully used to examine and obtain kinetic parameters for these moisture-producing reactions. rsc.org

    Lithium hydroxide monohydrate is thermally stable up to approximately 93°C, with no significant weight loss below this temperature. science.gov The dehydration process, where the monohydrate loses its water of crystallization, typically occurs in the temperature range of 100-110°C. nanografi.comatamankimya.com In operando X-ray scattering measurements have shown that the dehydration to form anhydrous lithium hydroxide occurs between 25°C and 150°C. mdpi.com The characteristic peak of the monohydrate disappears upon heating to 108°C. nanografi.com

    The dehydration of lithium hydroxide monohydrate is rapid at temperatures above 70°C. nanografi.com The highest integrated intensity of the resulting anhydrous lithium hydroxide is observed at 147°C, which then decreases with further heating. mdpi.com A significant reduction in the characteristic peak of anhydrous lithium hydroxide is noted at temperatures above 250°C. mdpi.com

    The following table provides a summary of the key temperature ranges for the dehydration of lithium hydroxide monohydrate.

    ProcessTemperature Range (°C)Source
    Onset of Dehydration> 70 nanografi.com
    Main Dehydration100-110 nanografi.comatamankimya.com
    Complete Dehydration> 108 nanografi.com
    Peak Anhydrous LiOH Formation147 mdpi.com

    This table outlines the key temperature points in the dehydration pathway of lithium hydroxide monohydrate.

    Environmental Conditioning Effects on Lithium Compounds

    Lithium compounds, while valuable in numerous applications, can be susceptible to environmental conditions. Exposure to atmospheric components, primarily moisture (H₂O) and carbon dioxide (CO₂), can lead to chemical transformations and the formation of new molecular species. dtic.milresearchgate.netnih.gov This degradation can alter the material's intended properties and performance. dtic.mildtic.mil

    In-growth of New Molecular Forms upon Exposure to Moisture and CO₂

    The interaction of lithium compounds with ambient air is a critical factor in their stability and application. Lithium hydroxide monohydrate (LiOH·H₂O), in particular, readily reacts with atmospheric CO₂. dtic.milscispectrum.in This reactivity is harnessed in applications like CO₂ scrubbers for breathable air in confined spaces such as spacecraft and submarines. scispectrum.innss.orgatamanchemicals.com However, this same reaction is considered a degradation pathway when the purity of the lithium compound is essential. dtic.mildtic.mil

    2LiOH·H₂O(s) + CO₂(g) → Li₂CO₃(s) + 3H₂O(g) scispectrum.in

    This reaction demonstrates that for every mole of CO₂ captured, two moles of lithium hydroxide monohydrate are consumed, producing lithium carbonate and water. scispectrum.innss.org The presence of water is significant; it is both a reactant in the formation of the monohydrate from anhydrous lithium hydroxide and a product in the subsequent carbonation reaction. nss.org

    Studies have shown that the kinetics of this transformation are influenced by several factors, including temperature and the physical form of the material. For instance, the dehydration of lithium hydroxide monohydrate to anhydrous lithium hydroxide (LiOH) can occur between 25°C and 150°C. researchgate.netmdpi.com The formation of lithium carbonate becomes evident at around 70°C. researchgate.netmdpi.com Research indicates that the carbonation of anhydrous LiOH is significantly faster than that of LiOH·H₂O. researchgate.net The process involves morphological changes; dehydration tends to decrease nanoparticle size and increase surface area, while the subsequent formation of lithium carbonate leads to an increase in particle size and a reduction in surface area. researchgate.netmdpi.com

    The formation of these new molecular forms, principally lithium carbonate, is a key consideration in the storage and handling of many lithium compounds. frontiersin.orgresearchgate.net Even materials like lithium hydride (LiH) will first react with moisture to form lithium hydroxide, which then reacts with CO₂ to form a surface layer of lithium carbonate. dtic.mildtic.milscispace.com

    Table 1: Key Degradation Reactions of Lithium Compounds in Air
    Initial CompoundReactant(s)Product(s)Governing Reaction
    Lithium Hydroxide Monohydrate (LiOH·H₂O)Carbon Dioxide (CO₂)Lithium Carbonate (Li₂CO₃), Water (H₂O)2LiOH·H₂O + CO₂ → Li₂CO₃ + 3H₂O scispectrum.in
    Anhydrous Lithium Hydroxide (LiOH)Moisture (H₂O)Lithium Hydroxide Monohydrate (LiOH·H₂O)LiOH + H₂O → LiOH·H₂O nss.org
    Anhydrous Lithium Hydroxide (LiOH)Carbon Dioxide (CO₂)Lithium Carbonate (Li₂CO₃), Water (H₂O)2LiOH + CO₂ → Li₂CO₃ + H₂O atamanchemicals.com
    Lithium Hydride (LiH)Moisture (H₂O)Lithium Hydroxide (LiOH), Hydrogen (H₂)LiH + H₂O → LiOH + H₂ dtic.mil

    Spectroscopic Monitoring of Environmental Degradation

    Spectroscopic techniques are essential for monitoring the chemical changes that occur when lithium compounds are exposed to environmental conditions. dtic.mil These methods allow for the identification and quantification of the degradation products, providing insight into the reaction mechanisms and kinetics. dtic.milazooptics.com

    Raman Spectroscopy is a powerful, non-destructive technique used to identify molecular vibrations. It can effectively distinguish between different lithium compounds like lithium hydroxide and lithium carbonate. dtic.milazooptics.com For example, Raman spectroscopy can detect the formation of lithium carbonate on the surface of lithium hydroxide when exposed to air. azooptics.com It is also used to analyze the structural integrity of electrode materials in lithium-ion batteries, where the formation of degradation products like lithium carbonate can impact performance. azooptics.comazooptics.com Isotopic shifts in the Raman spectra of ⁶Li and ⁷Li substituted lithium hydroxide monohydrate and lithium carbonate have been identified, which can be used for isotopic content analysis. nih.gov

    Fourier Transform Infrared (FTIR) Spectroscopy is another key technique that identifies chemical bonds and functional groups. thermofisher.com FTIR is highly sensitive to the presence of carbonates and hydroxides. The formation of lithium carbonate from lithium hydroxide exposed to air can be monitored by the appearance of characteristic carbonate anion peaks (asymmetric stretching and out-of-plane bending) in the FTIR spectrum. rsc.org Similarly, the presence of water and -OH groups from hydration is readily identified by strong, broad absorption bands. rsc.orgresearchgate.net

    Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that can provide elemental composition. While less direct for identifying molecular forms compared to Raman or FTIR, it can be used in tandem with these methods to provide a comprehensive analysis of the material's surface and bulk composition, including depth profiling to understand the extent of degradation. dtic.mildtic.mil

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and chemical states. spectroscopyonline.com It is particularly useful for studying the thin layers of degradation products that form on the surface of lithium compounds. XPS can confirm the presence of lithium carbonate on samples exposed to CO₂ by analyzing the C 1s and O 1s spectra. spectroscopyonline.comjst.go.jp

    These spectroscopic tools are often used in combination to build a complete picture of the degradation process. For instance, a study might use FTIR and Raman to identify the chemical nature of the degradation products (e.g., Li₂CO₃) and XPS to confirm their presence on the material's surface. rsc.orgtum.de

    Table 2: Spectroscopic Techniques for Monitoring Lithium Compound Degradation
    TechniqueInformation ProvidedTypical Application in Degradation Studies
    Raman SpectroscopyMolecular vibrations, phase identification, structural changes. azooptics.comDetecting the conversion of LiOH to Li₂CO₃; characterizing structural disorder in battery electrodes. dtic.milazooptics.com
    Fourier Transform Infrared (FTIR) SpectroscopyFunctional groups, chemical bonding. thermofisher.comIdentifying carbonate (CO₃²⁻) and hydroxyl (-OH) groups from reaction with CO₂ and moisture. rsc.org
    Laser-Induced Breakdown Spectroscopy (LIBS)Elemental composition, depth profiling. dtic.milUsed with Raman/FTIR to quantify elemental changes and degradation layer thickness. dtic.mil
    X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition, chemical oxidation states. spectroscopyonline.comAnalyzing thin surface layers of Li₂CO₃ and other contaminants on electrode materials. spectroscopyonline.comjst.go.jp

    Academic Research Applications and Specialized Studies

    Fundamental Research in Physical Chemistry

    The unique properties of lithium monohydrate compounds have made them subjects of intense study in physical chemistry, offering insights into molecular vibrations and reaction control.

    Studies on Hydroxide (B78521) Molecules for Chemical Reaction Control

    Lithium hydroxide monohydrate is a source of hydroxide (OH⁻) ions, which are among the most studied molecules in physical chemistry. nanografi.comamericanelements.com Research into the behavior of hydroxide molecules is crucial for understanding and controlling chemical reactions. In a significant 2013 experiment at JILA (the Joint Institute for Laboratory Astrophysics), scientists utilized hydroxide molecules, sourced from compounds like lithium hydroxide monohydrate, to achieve evaporative cooling of molecules for the first time. nanografi.comamericanelements.comatamanchemicals.com This breakthrough has implications for developing new methods to control chemical reactions, which could impact a wide range of fields, including atmospheric science and energy production technologies. nanografi.comamericanelements.comatamanchemicals.com

    Advanced Materials Research

    This compound compounds are pivotal in the development of advanced materials, particularly for energy storage and optical applications.

    Precursor Materials for Lithium-Ion Battery Cathode Synthesis (Focus on material properties and structural integrity)

    Lithium hydroxide monohydrate is a critical precursor material in the synthesis of high-performance cathode materials for lithium-ion batteries, especially nickel-rich cathodes like lithium nickel manganese cobalt oxides (NMC) and lithium nickel cobalt aluminum oxides (NCA). discoveryalert.com.auatamanchemicals.comwikipedia.orgborates.today It is often preferred over lithium carbonate for synthesizing high-nickel cathodes (where nickel content is ≥0.6 moles) due to several advantages that enhance the material properties and structural integrity of the final cathode. discoveryalert.com.auwikipedia.orgresearchgate.net

    Key Advantages of Using LiOH·H₂O:

    Lower Reaction Temperatures: The synthesis of high-nickel cathodes using LiOH·H₂O can be performed at significantly lower temperatures (around 750°C) compared to reactions with lithium carbonate (which require temperatures of 800-900°C). discoveryalert.com.auoaepublish.com This lower temperature processing helps to achieve superior physical properties. researchgate.net

    Improved Structural Integrity: The use of LiOH·H₂O results in cathode materials with better crystallinity and structural purity. researchgate.netosti.gov This leads to less mixing of nickel ions into the lithium layer of the crystal structure, which is crucial for maintaining high electrochemical performance. researchgate.netosti.gov The enhanced structural integrity helps to suppress the formation of micro-cracks and preserves the cathode structure during high-pressure cell assembly and cycling. osti.govd-nb.info

    Enhanced Performance: Cathodes synthesized from LiOH·H₂O generally exhibit higher energy density, better thermal stability, and longer cycle life. discoveryalert.com.aud-nb.info The molten LiOH·H₂O during synthesis facilitates thorough contact and reaction with the precursor oxides, leading to a final product with excellent crystallinity and low cation mixing. acs.org

    The synthesis process typically involves mixing the metal oxide precursor (e.g., Ni₀.₈₀Co₀.₁₅Al₀.₀₅(OH)₂) with an excess of LiOH·H₂O and then calcining the mixture in an oxygen atmosphere at specific temperatures. oaepublish.comacs.org The initial weight loss observed during heating corresponds to the removal of crystal water from LiOH·H₂O, which then melts and subsequently decomposes to form Li₂O, reacting with the precursor to create the final lithiated cathode material. acs.org

    Thermochemical Composite Materials for Chemical Heat Storage

    The reversible dehydration-hydration reaction of lithium hydroxide monohydrate (LiOH·H₂O ↔ LiOH + H₂O) is a promising system for low-temperature thermochemical heat storage (below 100°C). scientific.netmdpi.comresearchgate.net This is due to its high theoretical heat storage density, which is approximately 1440 kJ/kg. nanografi.comscientific.nettechscience.commdpi.com

    However, pure lithium hydroxide has limitations, including a low hydration rate and poor thermal conductivity, which hinder its practical application. techscience.commdpi.comtechscience.com To overcome these issues, researchers have developed composite materials by incorporating LiOH into various porous host matrices.

    Composite Material Enhancements:

    Porous Carbon Hosts: Incorporating LiOH into porous carbon materials like activated carbon (AC), carbon nanospheres (CNSs), multi-walled carbon nanotubes (MWCNTs), and porous graphene (PG) significantly improves performance. researchgate.nettechscience.commdpi.com These carbon additives increase the surface area for reaction and enhance thermal conductivity. techscience.comrsc.org

    Hydrophilic Additives: The addition of hydrophilic materials such as 13X-zeolite and NaY-zeolite can also enhance the hydration rate and heat storage density. techscience.comihtcdigitallibrary.com

    Improved Performance Metrics: Composites like LiOH·H₂O/CNSs have shown heat storage densities as high as 2020 kJ/kg, and Ni-CNTs–LiOH·H₂O composites have reached up to 3935 kJ/kg, which is nearly six times that of pure LiOH·H₂O. researchgate.netmdpi.comrsc.org These composites also exhibit significantly higher thermal conductivity and lower activation energy for the hydration reaction. techscience.comrsc.org

    Table 2: Performance of LiOH-Based Thermochemical Heat Storage Composites

    Composite Material Heat Storage Density (kJ/kg) Key Improvement
    Pure LiOH·H₂O661Baseline
    PG/LiOH·H₂O-63%97447.3% increase in heat storage density over pure LiOH
    LiOH·H₂O/AC1236Improved hydration rate and density
    LiOH·H₂O/MWCNTs1804High heat storage density and improved rate
    LiOH·H₂O/CNSs2020High heat storage density and improved rate
    LiOH·H₂O/13X-zeolite19843.0 times higher density than pure LiOH
    Ni-CNTs–LiOH·H₂O-139355.9 times higher density than pure LiOH, highest thermal conductivity
    Data compiled from various studies on composite thermochemical materials. techscience.commdpi.comrsc.orgihtcdigitallibrary.com

    Piezoelectric and Nonlinear Optical Properties of Specific Monohydrates (e.g., Lithium Formate (B1220265) Monohydrate)

    Lithium formate monohydrate (LiHCOO·H₂O) is a semi-organic crystal known for its significant piezoelectric and nonlinear optical (NLO) properties. researchgate.netdesertcart.comebay.comebay.comiucr.orgsmallmolecules.com It crystallizes in a non-centrosymmetric orthorhombic system (space group Pbn2₁), which is a prerequisite for second-order NLO effects. researchgate.netiucr.orginfona.pl

    Key Properties and Research Findings:

    Nonlinear Optical (NLO) Properties: Lithium formate monohydrate exhibits efficient second-harmonic generation (SHG), which is the process of converting laser light of a fundamental frequency to light with double the frequency. researchgate.netaip.org Its SHG conversion efficiency is reported to be between 0.9 and 1.12 times that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.netinfona.plrspublication.com The material is transparent in the UV-visible region, with a lower cut-off wavelength around 240-250 nm, making it suitable for frequency conversion applications. infona.plaip.org

    Piezoelectric and Mechanical Properties: As a piezoelectric material, it generates an electric charge in response to applied mechanical stress. iucr.org Studies on its mechanical behavior using Vickers microhardness tests have been conducted to understand its suitability for device fabrication. researchgate.netrspublication.com

    Laser Damage Threshold: The laser damage threshold of lithium formate monohydrate has been measured to be high, around 1.5 GW/cm², which is a crucial parameter for its application in high-power laser systems. researchgate.netinfona.pl

    These properties make lithium formate monohydrate a promising material for applications in laser technology, optical communication, and optical data storage. researchgate.net

    Chemical Interactions in Specific Environments

    Corrosion Control in Pressurized Water Reactors (Isotopic Enrichment in Lithium-7)

    In the highly controlled environment of a Pressurized Water Reactor (PWR), managing the chemistry of the primary coolant is critical for safe and efficient operation. Lithium hydroxide monohydrate, specifically enriched with the Lithium-7 (⁷Li) isotope, serves as a crucial alkalizing agent to control corrosion. nukem-isotopes.deatamankimya.comsamaterials.com The primary coolant water in PWRs contains boric acid, which is used to control the nuclear reaction. However, boric acid is acidic and can accelerate the corrosion of the reactor's internal components. 3m.com

    To counteract this acidity, ⁷Li-enriched lithium hydroxide monohydrate is added to the coolant. 3m.com This raises the pH of the water, creating a more basic environment that significantly reduces the corrosion rate of structural materials within the primary circuit. nukem-isotopes.dereddit.com The use of Lithium-7 is deliberate and essential. While natural lithium contains both ⁶Li and ⁷Li isotopes, ⁶Li can capture neutrons from the reactor core and transmute into tritium, a radioactive and undesirable byproduct. The ⁷Li isotope, however, is far less likely to produce tritium, making it the preferred choice for maintaining coolant pH. reddit.com By neutralizing the acidic effects of boric acid, ⁷Li-enriched lithium hydroxide helps to limit the corrosion of reactor components and minimize the formation and circulation of unwanted radioactive decay products. 3m.comreddit.com

    Suppliers provide high-purity, isotopically enriched Lithium-7 hydroxide monohydrate designed to meet stringent nuclear industry specifications, often exceeding 99.9% enrichment of ⁷Li. nukem-isotopes.de3m.com This ensures reliable and safe performance in maintaining the delicate chemical balance required for long-term reactor vessel integrity. nukem-isotopes.dereddit.com

    Table 1: Typical Physical Properties of ⁷Li Enriched Lithium Hydroxide Monohydrate (HP Grade)

    Composition/PropertyWeight (%)
    Enrichment, Isotopic Lithium-799.9 (min.)
    Lithium hydroxide48–58
    Water (monohydrate)42–52
    Lead (Pb)0.001 (max.)
    Zinc (Zn)0.0005 (max.)
    Mercury (Hg)0.00005 (max.)
    Chloride (Cl)0.5 (max.)
    Fluoride (F)0.5 (max.)

    Data sourced from a typical product specification sheet. 3m.com

    Gas Purification Applications (e.g., CO2 binding)

    Lithium hydroxide monohydrate is highly effective at removing carbon dioxide (CO₂) from the air, a property that makes it indispensable in life support systems for confined environments. nanografi.comscispectrum.in This application is critical in settings like submarines, spacecraft, and for personal breathing apparatuses (rebreathers), where the buildup of exhaled CO₂ is a significant threat. samaterials.comscispectrum.in

    The compound works through an irreversible chemical reaction known as chemisorption, where it binds with CO₂ gas. scispectrum.innih.gov When CO₂ comes into contact with lithium hydroxide monohydrate, it reacts to form solid lithium carbonate and water, effectively trapping the CO₂ and removing it from the breathable atmosphere. nanografi.comscispectrum.in The efficiency of this reaction is a key advantage; one gram of anhydrous lithium hydroxide can remove approximately 450 cm³ of carbon dioxide gas. atamankimya.comnanografi.com While the monohydrate form is commonly used, the anhydrous version is often preferred for space applications due to its lower mass and reduced water production. atamankimya.comnanografi.com

    Research has also explored using lithium hydroxide as a dual-function scrubber. In addition to CO₂ removal, it can simultaneously control humidity by reacting with water vapor in a reversible hydration process. tdl.org This dual capability offers mass and volume efficiency, a critical consideration in designing life support systems for space missions. tdl.org

    Table 2: Carbon Dioxide Scrubbing Reaction

    ReactantsProducts
    2 LiOH·H₂O (Lithium hydroxide monohydrate) + CO₂ (Carbon dioxide)Li₂CO₃ (Lithium carbonate) + 3 H₂O (Water)

    Source: nanografi.comscispectrum.in

    Modeling Precipitation Kinetics in Electrochemical Systems (e.g., Li-Air Batteries)

    In the development of next-generation energy storage, such as aqueous lithium-air (Li-Air) batteries, understanding the behavior of lithium hydroxide monohydrate is of fundamental importance. dlr.dersc.org In these batteries, the desired electrochemical reaction results in the formation of lithium hydroxide, which then precipitates out of the aqueous electrolyte as solid lithium hydroxide monohydrate (LiOH·H₂O). mdpi.comharvard.edu The kinetics of this precipitation process—its nucleation and growth—can significantly limit the battery's achievable power and storage capacity. dlr.deharvard.edu

    Researchers use continuum-based models to simulate the complex dynamics within these batteries. rsc.orgmdpi.com These models analyze how ions (Li⁺ and OH⁻) are transported through the electrolyte and how oxygen diffuses into the system. dlr.demdpi.com A key finding from these studies is that the reaction product, lithium hydroxide, first dissolves in the electrolyte before it precipitates as solid LiOH·H₂O once the solution becomes supersaturated. dlr.de

    Modeling studies have shown that this precipitation does not necessarily clog the porous cathode where the reaction occurs, which is a common failure mode in non-aqueous systems. dlr.demdpi.com Instead, models predict that precipitation tends to occur outside the electrode or on the anode side of the cell. dlr.dersc.org This is advantageous because the insulating precipitate does not block the active electrode surfaces. dlr.de By modeling the precipitation kinetics, researchers can engineer the system architecture to control where the LiOH·H₂O nucleates and grows, thereby optimizing the battery for maximum discharge capacity. dlr.dersc.org

    StageReaction
    Before Saturation4Li⁺ + O₂ + 2H₂O → 4Li⁺ + 4OH⁻
    After Saturation (Precipitation)4Li⁺ + O₂ + 6H₂O → 4LiOH·H₂O (solid deposit)

    Source: mdpi.com

    Emerging Research Frontiers and Methodological Advancements

    Integration of Multi-Scale Characterization Techniques

    A deeper understanding of lithium hydroxide (B78521) monohydrate's properties and behavior requires a holistic characterization approach that spans multiple length and time scales. ucl.ac.uk Researchers are increasingly combining various analytical methods to connect nano-scale structural details with macro-scale material properties.

    Recent studies have successfully utilized a combination of ultra-small-angle, small-angle, and wide-angle X-ray scattering (USAXS/SAXS/WAXS) to perform non-destructive, in-situ analysis. mdpi.comresearchgate.net This multi-scale approach allows for the simultaneous observation of changes in crystal structure (from WAXS), nanoparticle morphology (from SAXS), and larger agglomerate structures (from USAXS). mdpi.com For instance, during the thermal conversion of LiOH·H₂O to lithium carbonate, these techniques revealed that the initial dehydration step (forming anhydrous LiOH) leads to a reduction in nanoparticle size and an increase in surface area. mdpi.comresearchgate.net Conversely, the subsequent carbonation step increases the nanoparticle size while reducing the surface area. mdpi.comresearchgate.net

    Complementary techniques like scanning electron microscopy (SEM) provide visual confirmation of these morphological changes, showing a transition from smoother surfaces in LiOH·H₂O to rougher interfaces upon dehydration. mdpi.comresearchgate.net Furthermore, the combination of infrared spectroscopy, Raman spectroscopy, and inelastic neutron scattering (INS), coupled with theoretical calculations, has been essential for unambiguously assigning the vibrational spectra of LiOH·H₂O, resolving long-standing controversies in the field. aip.orgresearchgate.net This integrated approach is crucial for understanding hydrogen bonding and the dynamics of water molecules within the crystal lattice. aip.org

    The trend towards multi-modal microscopy, which combines techniques like X-ray, neutron, and electron microscopy, offers a correlative view across different scales, providing a more complete picture of the material's behavior during processes like battery manufacturing and operation. ucl.ac.uk

    Advanced Computational Chemistry for Complex Systems

    Computational chemistry provides powerful tools for investigating the properties of lithium hydroxide monohydrate at an atomic level. Ab initio molecular dynamics (MD) simulations and density functional theory (DFT) are at the forefront of this research, offering insights that are often difficult to obtain through experimental methods alone.

    Researchers have employed ab initio Car-Parrinello molecular dynamics to study the behavior of LiOH·H₂O under high pressure. nih.govacs.org These simulations have successfully determined the solid-state phase transition that occurs at high pressures, revealing how the strengthening of hydrogen bonds modifies the electronic environment of the water molecules and hydroxyl ions. nih.govacs.org Such studies can also calculate theoretical infrared spectra, which can be compared with experimental data to validate the computational models. acs.org

    More recent advancements include the use of deep potential (DP) molecular dynamics. nih.govresearchgate.net DP models, trained on extensive DFT data, allow for simulations over much longer timescales (hundreds of nanoseconds), enabling the study of complex phenomena like chemical reactions and phase equilibria. nih.govresearchgate.net For example, DP simulations have been used to model the decomposition of molten lithium hydroxide into lithium oxide and water, providing quantitative data on reaction kinetics and equilibrium compositions that align well with experimental measurements. nih.govresearchgate.net

    DFT calculations have also been instrumental in understanding the fundamental electronic structure and vibrational modes of LiOH·H₂O. aip.orgresearchgate.netresearchgate.net These theoretical studies have helped to correct previous, empirically based assignments of vibrational spectra and provide a solid foundation for interpreting experimental results. aip.orgresearchgate.net Molecular dynamics has also been used to predict the crystal morphology of LiOH·H₂O in different solvents by calculating the relative growth rates of various crystal faces. tandfonline.com

    Table 1: Comparison of Experimental and Theoretical Lattice Parameters for LiOH·H₂O This table showcases the agreement between experimental data and theoretical calculations, validating the computational models used.

    ParameterExperimental (Neutron/X-ray Diffraction) acs.orgTheoretical (MD Simulation) acs.org
    Space Group C2/mC2/m
    a (Å) 6.336.24
    b (Å) 3.393.39
    c (Å) 4.494.45
    β (deg) 109.8109.9

    Sustainable and Environmentally Conscious Production Paradigms

    The increasing demand for lithium compounds, particularly for electric vehicle batteries, has placed a strong emphasis on developing sustainable and environmentally friendly production methods for lithium hydroxide monohydrate. primelithium.comcoherentmarketinsights.com Traditional processes often involve significant energy consumption for evaporation or high-temperature calcination steps, which have a considerable environmental footprint. futureenergysystems.carockwellautomation.comchemicalindustryjournal.co.uk

    Emerging research focuses on several key areas to improve sustainability:

    Innovative Extraction and Processing: New methods are being developed to avoid the energy-intensive steps of conventional routes. One such approach is an acid-leaching, selective precipitation, and crystallization process that can create lithium hydroxide from micaceous granite without a high-temperature calcination step. rockwellautomation.comchemicalindustryjournal.co.uk Another avenue is solvent-driven extractive crystallization, which aims to reduce energy and water consumption compared to traditional evaporative crystallization. futureenergysystems.ca

    Direct Lithium Extraction (DLE): DLE technologies are gaining traction as they can significantly reduce water consumption compared to conventional brine evaporation methods. coherentmarketinsights.com These processes can increase lithium yield to over 90% and accelerate the production timeline from months to mere hours. veolia.com

    Electrochemical Methods: Electrodialysis, particularly using bipolar membranes (BMED), presents a green and economical route to convert lithium salts like lithium phosphate (B84403) directly into high-purity lithium hydroxide. researchgate.net This method avoids the use of additional chemical reagents, minimizes waste, and has a lower energy consumption compared to other processes. researchgate.net Similarly, suspension electrolysis systems are being developed to recover lithium from spent battery materials, creating a closed-loop process with minimal waste. acs.orgacs.org

    Circular Economy and Recycling: A critical aspect of sustainability is the creation of a circular economy for lithium. coherentmarketinsights.com Research projects are focused on developing economical processes to recover high-purity lithium hydroxide monohydrate from recycled battery materials, often referred to as "black mass". innovationnewsnetwork.comrwth-aachen.de These processes often involve innovative combinations of hydrometallurgy and electrochemical separation using selective membranes to efficiently isolate the lithium. rwth-aachen.de

    Table 2: Comparison of Lithium Hydroxide Production Methods This table highlights the advantages of emerging sustainable production methods over traditional ones.

    Production MethodKey FeatureEnvironmental/Economic Advantage
    Traditional Evaporation/Calcination Energy-intensive heating and water use. futureenergysystems.carockwellautomation.comEstablished technology.
    Acid Leaching (from Granite) Avoids high-temperature (1000°C) calcination. rockwellautomation.comchemicalindustryjournal.co.ukMore environmentally friendly than traditional hard rock processing. rockwellautomation.comchemicalindustryjournal.co.uk
    Direct Lithium Extraction (DLE) Selective extraction from brines. coherentmarketinsights.comveolia.comHigh lithium yield (>90%), faster processing, less water usage. coherentmarketinsights.comveolia.com
    Bipolar Membrane Electrodialysis (BMED) Converts lithium salts to LiOH electrochemically. researchgate.netEliminates need for extra reagents, low energy consumption, minimal waste. researchgate.net
    Circular Processes (e.g., Lithium Ark) Recycles reagents like potassium hydroxide via electrolysis. innovationnewsnetwork.comSignificantly lower energy consumption and CO₂ emissions. innovationnewsnetwork.com

    Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

    The unique properties of lithium hydroxide monohydrate make it a key component in interdisciplinary research, particularly at the intersection of chemistry, materials science, and engineering. This is most evident in the development of next-generation energy storage systems.

    All-Solid-State Batteries (ASSBs): LiOH·H₂O is a common precursor material in the synthesis of solid-state electrolytes, which are crucial for the development of safer, high-energy-density ASSBs. rsc.org For example, it is used in the solid-state reaction synthesis of garnet-type electrolytes like lithium lanthanum zirconium oxide (LLZO). rsc.org The synthesis process involves mixing LiOH·H₂O with other oxide powders and calcining them at high temperatures. rsc.org Research in this area focuses on optimizing synthesis conditions and developing scalable processing techniques to make these advanced materials commercially viable. rsc.org

    Hybrid Electrolytes: Novel solid-state hybrid electrolytes are being created by combining inorganic components like lithium hydroxide with polymers. repec.orgresearchgate.net One study demonstrated a water-processable hybrid electrolyte using zinc oxide nanoparticles, LiOH, and a polymer, which acted as an efficient solid-state electrolyte for lithium supercapacitors. repec.org Such research paves the way for more environmentally friendly processing of next-generation energy storage devices. repec.org

    Advanced Functional Materials: The influence of LiOH·H₂O extends to other functional materials. It is used in the synthesis of thermochemical materials (TCMs) for heat storage applications. nanografi.com Research has shown that dispersing LiOH·H₂O nanoparticles on carbon nanostructures like multi-walled carbon nanotubes (MWCNTs) or carbon nanospheres (CNSs) can significantly enhance their heat storage performance due to the increased surface area and nanoscale dispersion. nanografi.com Furthermore, LiOH·H₂O is used to alkalize reactor coolants in pressurized water reactors for corrosion control and is utilized in some Portland cement formulations. nanografi.com

    This interdisciplinary approach, where fundamental chemical synthesis and characterization inform materials engineering and device application, is critical for leveraging the full potential of lithium hydroxide monohydrate in addressing global challenges in energy and sustainability. acs.org

    Q & A

    Q. What analytical methods are recommended for quantifying lithium hydroxide monohydrate purity in academic research?

    Lithium hydroxide monohydrate purity is commonly assessed using acid-base titration (GB/T 11064.1-2013) for lithium carbonate content and potentiometric methods for chloride quantification (GB/T 11064.3-2013). For sulfate impurities, the barium sulfate turbidity method (GB/T 11064.9-2013) is standardized, with detection limits as low as 0.005% .

    Q. How should researchers safely handle lithium hydroxide monohydrate in laboratory settings?

    Strict adherence to SDS guidelines is critical: use chemical-resistant gloves (nitrile), full-face respirators for dust control, and ensure mechanical ventilation. Immediate decontamination protocols for skin/eye exposure involve 15-minute rinsing with water. Storage must avoid moisture, heat, and incompatible materials (e.g., acids) .

    Q. What standardized methods exist for synthesizing lithium hydroxide monohydrate from lithium ore or brine?

    GB/T 8766-2013 outlines industrial-scale synthesis from lithium ore or brine, emphasizing crystallization control and impurity removal. Key steps include electrolysis of lithium chloride and subsequent hydration, with product classification based on chemical composition (e.g., LiOH·H₂O-T1 for high-purity grades) .

    Q. How can sulfate content in lithium hydroxide monohydrate be determined experimentally?

    Sulfate quantification follows GB/T 11064.9-2013 using barium sulfate turbidimetry. The method involves acidifying the sample, adding barium chloride to precipitate sulfate ions, and measuring turbidity at 420 nm. Calibration curves are validated against certified reference materials .

    Advanced Research Questions

    Q. What advanced techniques are used for trace metal analysis in lithium hydroxide monohydrate?

    Inductively coupled plasma atomic emission spectrometry (ICP-AES) (GB/T 11064.16-2023) enables simultaneous detection of 11+ impurities (e.g., Fe, Cu, Cd) at ppm levels. Spectral line selection (e.g., Ca II 317.933 nm) and matrix-matched calibration are critical to minimize interference .

    Q. How can structural studies of lithium hydroxide monohydrate benefit from crystallographic software like SHELX?

    SHELX programs (e.g., SHELXL for refinement) are optimized for high-resolution crystallography. For lithium hydroxide monohydrate, hydrogen-bonding networks and Li⁺ coordination geometry can be modeled using Fourier difference maps and anisotropic displacement parameters. ORTEP-3 aids in visualizing thermal ellipsoids and disorder .

    Q. What methodologies address contradictions in analytical data between titration and spectroscopic techniques?

    Cross-validation using complementary methods (e.g., titration for bulk LiOH and ICP-AES for trace metals) resolves discrepancies. Statistical analysis (e.g., Grubbs’ test) identifies outliers, while standard addition methods correct for matrix effects in complex samples .

    Q. How does the choice of lithium source (brine vs. ore) impact life cycle greenhouse gas (GHG) emissions?

    Argonne National Laboratory’s lifecycle analysis (2021) shows brine-derived lithium hydroxide monohydrate emits 25–30% less CO₂-equivalent than ore-based processes, primarily due to reduced energy demand in direct lithium extraction (DLE) from geothermal brines. However, ore processing allows tighter impurity control .

    Q. What strategies optimize crystallization parameters for high-purity lithium hydroxide monohydrate?

    Controlled cooling rates (0.5–1°C/min) and seed crystal introduction minimize inclusion of Na⁺/K⁺ impurities. Brine pre-treatment with ion-exchange resins (e.g., Li-selective sorbents) and pH stabilization at 12.5 enhance crystal uniformity .

    Q. How can researchers assess chronic occupational exposure risks in lithium hydroxide monohydrate production facilities?

    Air sampling (OSHA 1910.1020) combined with biomonitoring (urinary lithium levels) quantifies exposure. Engineering controls (closed-system processing) and PPE compliance reduce risks. Longitudinal studies track pulmonary edema incidence linked to particulate exposure .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.